Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid is a complex organic compound that combines the properties of an amine and a sulfonic acid. This compound is notable for its unique structure, which includes a decan-1-amine group and a 2,3-di(nonyl)naphthalene-1-sulfonic acid moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid typically involves multiple steps. One common method starts with the alkylation of naphthalene using nonene to produce diisononylnaphthalene. This intermediate then undergoes sulfonation to form 2,3-di(nonyl)naphthalene-1-sulfonic acid . The final step involves the reaction of this sulfonic acid with decan-1-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Both the amine and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the amine group can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of industrial lubricants, greases, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various substrates, while the sulfonic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dinonylnaphthylsulfonic acid: Similar in structure but lacks the amine group.
Decan-1-amine: Contains the amine group but lacks the sulfonic acid moiety.
Uniqueness
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid is unique due to the presence of both amine and sulfonic acid groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds.
Eigenschaften
CAS-Nummer |
378795-32-5 |
---|---|
Molekularformel |
C38H67NO3S |
Molekulargewicht |
618.0 g/mol |
IUPAC-Name |
decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S.C10H23N/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);2-11H2,1H3 |
InChI-Schlüssel |
QCWQTMZSLBGACB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN.CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.